ERK2-IN-4

Description

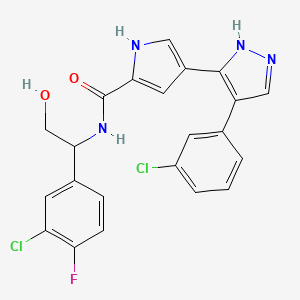

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[1-(3-chloro-4-fluorophenyl)-2-hydroxyethyl]-4-[4-(3-chlorophenyl)-1H-pyrazol-5-yl]-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17Cl2FN4O2/c23-15-3-1-2-12(6-15)16-10-27-29-21(16)14-8-19(26-9-14)22(31)28-20(11-30)13-4-5-18(25)17(24)7-13/h1-10,20,26,30H,11H2,(H,27,29)(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUYGRBBEDYUOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(NN=C2)C3=CNC(=C3)C(=O)NC(CO)C4=CC(=C(C=C4)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17Cl2FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20737407 | |

| Record name | N-[1-(3-Chloro-4-fluorophenyl)-2-hydroxyethyl]-3-[4-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3H-pyrrole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20737407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933786-58-4 | |

| Record name | N-[1-(3-Chloro-4-fluorophenyl)-2-hydroxyethyl]-3-[4-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3H-pyrrole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20737407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dual-Mechanism ERK Inhibitor SCH772984: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular signal-regulated kinase 2 (ERK2) is a pivotal serine/threonine kinase within the mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in human cancers.[1] This technical guide provides an in-depth examination of the mechanism of action of SCH772984, a potent and selective inhibitor of ERK1 and ERK2. SCH772984 exhibits a unique dual mechanism, acting as both an ATP-competitive inhibitor and an allosteric inhibitor of ERK1/2 phosphorylation by MEK1/2, leading to a profound and sustained suppression of the MAPK pathway.[1][2] This document details the biochemical and cellular activity of SCH772984, outlines key experimental protocols for its characterization, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to ERK2 and the MAPK Pathway

The Ras-Raf-MEK-ERK pathway is a critical intracellular signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating a multitude of cellular processes including proliferation, differentiation, survival, and apoptosis.[1] ERK1 and ERK2 are the terminal kinases in this cascade.[1] Dysregulation of this pathway, often through activating mutations in BRAF or RAS genes, is a key driver in many cancers.[3] Consequently, ERK1/2 have emerged as critical targets for therapeutic intervention.[1]

Mechanism of Action of SCH772984

SCH772984 distinguishes itself from other ERK inhibitors through its dual mechanism of action.[1][2]

-

ATP-Competitive Inhibition: SCH772984 binds to the ATP-binding pocket of active, phosphorylated ERK1/2, preventing the phosphorylation of downstream substrates.[3][4]

-

Allosteric Inhibition of Activation: Uniquely, SCH772984 also binds to the unphosphorylated, inactive form of ERK1/2. This binding induces a conformational change that prevents the upstream kinase MEK1/2 from phosphorylating the activation loop of ERK1/2 (Threonine 202/Tyrosine 204 in ERK1 and Threonine 185/Tyrosine 187 in ERK2).[2][5]

This dual inhibition results in a more complete and durable blockade of the MAPK signaling pathway compared to inhibitors that only target the catalytic activity of ERK.[1][2] This is particularly relevant in the context of acquired resistance to BRAF and MEK inhibitors, where reactivation of ERK signaling is a common escape mechanism.[3] Furthermore, SCH772984 exhibits a slow dissociation rate from its target, leading to prolonged engagement and sustained pathway inhibition in cellular systems.[2][6]

Figure 1: The ERK/MAPK signaling cascade and the dual inhibitory points of SCH772984.

Quantitative Data Summary

The following tables summarize the biochemical potency and cellular activity of SCH772984.

| Target | IC₅₀ (nM) |

| ERK1 | 4[7] |

| ERK2 | 1[7] |

| Table 1: Biochemical potency of SCH772984 against ERK1 and ERK2. |

| Cell Line Type | Genetic Background | Effect of SCH772984 |

| Melanoma | BRAF, NRAS mutations | G1 cell cycle arrest, apoptosis[2][8] |

| Colorectal Cancer | KRAS mutation | Inhibition of proliferation[3] |

| Pancreatic Cancer | KRAS mutation | Inhibition of proliferation, apoptosis[9] |

| BRAFi/MEKi-Resistant Melanoma | Various | Potent inhibition of proliferation[3][8] |

| Table 2: Summary of the cellular effects of SCH772984 in various cancer cell lines. |

Detailed Experimental Protocols

In Vitro ERK Kinase Inhibition Assay

This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by ERK1 or ERK2.

Figure 2: Workflow for an in vitro ERK kinase inhibition assay.

Methodology:

-

Reagent Preparation: Prepare a kinase reaction buffer (e.g., containing Tris-HCl, MgCl₂, DTT). Dilute recombinant active ERK2 enzyme, a suitable substrate (e.g., Myelin Basic Protein, MBP), and ATP (often radiolabeled [γ-³²P]ATP) to their final working concentrations.

-

Inhibitor Addition: Add serial dilutions of SCH772984 to the wells of a microplate.

-

Kinase Addition and Pre-incubation: Add the diluted ERK2 enzyme to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.[3]

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate (MBP) and [γ-³²P]ATP.[1]

-

Reaction Incubation: Incubate the plate at 30°C for 30-60 minutes.[1]

-

Reaction Termination: Stop the reaction by adding a stop solution, such as phosphoric acid.[1]

-

Detection: Spot the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Quantify the incorporated radioactivity on the substrate using a scintillation counter.[1]

-

Data Analysis: Calculate the percentage of kinase activity inhibition for each SCH772984 concentration relative to a vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blotting for Phospho-ERK and Downstream Substrates

This technique is used to assess the phosphorylation status of ERK and its downstream targets (e.g., RSK) in cells, providing a direct measure of pathway inhibition.

Figure 3: Workflow for Western blotting to assess ERK pathway inhibition.

Methodology:

-

Cell Culture and Treatment: Seed cancer cell lines (e.g., A375 melanoma cells) in culture plates. After adherence, treat the cells with increasing concentrations of SCH772984 for a specified duration (e.g., 24 hours).[10]

-

Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

-

SDS-PAGE and Transfer: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1]

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK1/2 or anti-phospho-RSK) overnight at 4°C.[1]

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Loading Control: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein (e.g., anti-total ERK1/2).[1]

Cell Viability Assay

This assay measures the effect of the inhibitor on cell proliferation and viability.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.[3]

-

Treatment: After 24 hours, treat the cells with a serial dilution of SCH772984.[3]

-

Incubation: Incubate the cells for a defined period (e.g., 72 hours to 5 days).[1][3]

-

Viability Assessment: Measure cell viability using a reagent such as MTT or a luminescent-based assay like CellTiter-Glo. For the MTT assay, add the MTT reagent to the wells, incubate, and then solubilize the resulting formazan crystals.[1]

-

Data Acquisition: Read the absorbance (for MTT) or luminescence (for CellTiter-Glo) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control and determine the IC₅₀ value.

In Vivo Efficacy

Preclinical in vivo studies have demonstrated the anti-tumor efficacy of SCH772984. In xenograft models using human melanoma (LOX) and pancreatic cancer (MiaPaCa) cell lines, intraperitoneal administration of SCH772984 led to significant tumor regression at well-tolerated doses (e.g., 25-50 mg/kg, twice daily).[7][11] This anti-tumor activity was accompanied by robust inhibition of ERK phosphorylation in the tumor tissue.[7]

Mechanisms of Resistance

Despite its potent activity, acquired resistance to SCH772984 can emerge. A key identified mechanism is the mutation of a single amino acid in ERK1. Specifically, a glycine to aspartic acid substitution (G186D) within the DFG motif has been shown to impair the binding of SCH772984, leading to the reactivation of the MAPK pathway even in the presence of the inhibitor.[2][12]

Conclusion

SCH772984 is a highly potent and selective ERK1/2 inhibitor with a unique dual mechanism of action that provides a comprehensive blockade of the MAPK signaling pathway. Its ability to inhibit both the catalytic activity and the activation of ERK makes it a valuable tool for cancer research and a promising therapeutic candidate, particularly in tumors that have developed resistance to upstream inhibitors. The experimental protocols outlined in this guide provide a robust framework for the characterization of SCH772984 and other novel ERK inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. SCH772984 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. mdpi.com [mdpi.com]

- 6. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Long-term ERK Inhibition in KRAS-mutant Pancreatic Cancer Is Associated with MYC Degradation and Senescence-like Growth Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

ERK2-IN-4: A Technical Guide to its Structure, Function, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of ERK2-IN-4, a potent and selective inhibitor of Extracellular signal-regulated kinase 2 (ERK2). ERK2 is a critical node in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a pathway frequently dysregulated in various human cancers. This document details the structure, mechanism of action, and functional effects of this compound, presenting key quantitative data in structured tables. Furthermore, it provides detailed experimental protocols for relevant assays and utilizes Graphviz diagrams to visualize the pertinent signaling pathways and experimental workflows, offering a comprehensive resource for researchers in oncology and cell signaling.

Introduction to ERK2 and the MAPK Pathway

The Ras/Raf/MEK/ERK signaling pathway is a central cascade that transduces signals from extracellular stimuli, such as growth factors and cytokines, to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and migration. The terminal kinases of this cascade, ERK1 and ERK2, are key regulators of these processes. Due to the frequent oncogenic mutations found in upstream components like Ras and B-Raf, which lead to constitutive activation of the pathway, inhibiting ERK1/2 has emerged as a promising therapeutic strategy, particularly in cancers that have developed resistance to upstream inhibitors.[1]

This compound (also known as compound 6o and CAY10561) is a pyrazolylpyrrole-based, ATP-competitive inhibitor that demonstrates high potency and selectivity for ERK2.[2][3] Its ability to effectively block the ERK signaling pathway makes it a valuable tool for cancer research and a potential candidate for further drug development.

Structure of this compound

This compound is a small molecule inhibitor with the following chemical properties:

-

Systematic Name: N-[1-(3-chloro-4-fluorophenyl)-2-hydroxyethyl]-4-[4-(3-chlorophenyl)-1H-pyrazol-3-yl]-1H-pyrrole-2-carboxamide[2]

-

Molecular Formula: C₂₂H₁₇Cl₂FN₄O₂[2]

-

Molecular Weight: 459.3 g/mol [2]

Caption: Chemical structure of this compound.

Function and Mechanism of Action

This compound functions as a potent and selective, ATP-competitive inhibitor of ERK2.[2] By binding to the ATP-binding pocket of ERK2, it prevents the phosphorylation of downstream substrates, thereby inhibiting the propagation of the MAPK signaling cascade. This leads to a reduction in cell proliferation in cancer cell lines where this pathway is aberrantly active.[2][4]

Signaling Pathway Context

The MAPK/ERK pathway is a multi-tiered kinase cascade. Upon stimulation by growth factors, receptor tyrosine kinases activate the small GTPase Ras. Activated Ras then recruits and activates Raf kinases (A-Raf, B-Raf, C-Raf), which in turn phosphorylate and activate MEK1 and MEK2. Activated MEK1/2 then phosphorylate ERK1 and ERK2 on specific threonine and tyrosine residues, leading to their activation. Activated ERK can then phosphorylate a multitude of cytoplasmic and nuclear targets, including transcription factors, to regulate gene expression and cellular processes. This compound acts at the final step of this cascade, inhibiting the kinase activity of ERK2.

Caption: The MAPK/ERK signaling pathway and the point of inhibition by this compound.

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cellular assays. The data is summarized in the tables below.

Table 1: Biochemical Activity of this compound

| Target | Assay Type | Kᵢ (µM) | Reference |

| ERK2 | Kinase Assay | 0.002 | [2] |

| PKA | Kinase Assay | 0.39 | [2] |

| JNK3 | Kinase Assay | 4 | [2] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | IC₅₀ (µM) | Reference |

| COLO 205 | Proliferation Assay | 0.54 | [2] |

Experimental Protocols

The following are representative protocols for key experiments used to characterize this compound.

In Vitro ERK2 Kinase Assay (Radiometric)

This protocol describes a method to determine the in vitro inhibitory activity of a compound against ERK2 kinase using a radiometric assay.

Caption: Experimental workflow for an in vitro radiometric ERK2 kinase assay.

Methodology:

-

Reagent Preparation:

-

Prepare a 5X Kinase Buffer containing 125 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM EGTA, 5 mM DTT, and 0.5 mg/mL BSA.

-

Prepare a stock solution of ATP at 10 mM in water.

-

A stock solution of the substrate, Myelin Basic Protein (MBP), is prepared at 1 mg/mL in water.

-

This compound is dissolved in DMSO to make a 10 mM stock solution, from which serial dilutions are made.

-

-

Reaction Setup:

-

In a 96-well plate, add 5 µL of serially diluted this compound or DMSO (vehicle control).

-

Add 20 µL of a master mix containing 1X Kinase Buffer, 10 µg of MBP, and 5-10 ng of recombinant active ERK2 enzyme.

-

Pre-incubate for 10 minutes at room temperature.

-

-

Reaction Initiation and Termination:

-

Initiate the reaction by adding 25 µL of a solution containing 1X Kinase Buffer, 100 µM ATP, and 0.5 µCi of [γ-³²P]ATP.

-

Incubate the plate at 30°C for 20 minutes.

-

Stop the reaction by adding 25 µL of 75 mM phosphoric acid.

-

-

Quantification:

-

Spot 50 µL of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the paper three times for 5 minutes each in 75 mM phosphoric acid.

-

Wash once with acetone and let it air dry.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell Proliferation Assay (MTT Assay)

This protocol describes a method to assess the effect of this compound on the proliferation of cancer cells, such as COLO 205.

Methodology:

-

Cell Seeding:

-

Culture COLO 205 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the inhibitor or vehicle control (DMSO).

-

Incubate the plate for 72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization and Measurement:

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of viability against the log of the inhibitor concentration and fitting to a sigmoidal dose-response curve.

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of ERK2. Its ability to effectively block the MAPK signaling pathway and inhibit cancer cell proliferation makes it an invaluable research tool for studying the roles of ERK2 in normal physiology and disease. The data and protocols presented in this guide provide a solid foundation for researchers to utilize this compound in their studies of cancer biology and signal transduction.

References

An In-depth Technical Guide to ERK2-IN-4 (Compound 76)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular signal-regulated kinase 2 (ERK2) is a critical node in the mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in human cancers. ERK2-IN-4, also known as Compound 76, is a cell-permeable, non-ATP competitive inhibitor of ERK2. It represents a novel class of inhibitors that function by binding to the substrate docking domain of ERK2, thereby selectively preventing the interaction with and phosphorylation of downstream substrates, such as Rsk-1 and Elk-1, without affecting the kinase's intrinsic catalytic activity or its activation by upstream kinases like MEK1/2. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative biological data, and detailed experimental protocols for its characterization.

Introduction

The RAS-RAF-MEK-ERK pathway is a central signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis. The terminal kinases in this pathway, ERK1 and ERK2, are key effectors that phosphorylate a wide array of cytoplasmic and nuclear substrates. Hyperactivation of the ERK pathway, often driven by mutations in upstream components like RAS and BRAF, is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Traditional kinase inhibitors have predominantly targeted the highly conserved ATP-binding pocket. However, this approach can lead to off-target effects and the development of resistance. This compound (Compound 76) circumvents these challenges by employing a distinct mechanism of action. It was identified through computer-aided drug design (CADD) to specifically disrupt protein-protein interactions between ERK2 and its substrates. This allosteric inhibition offers the potential for greater selectivity and a different resistance profile compared to ATP-competitive inhibitors.

Chemical Properties and Structure

This compound is a thiazolidinedione derivative with the following chemical identity:

-

Systematic Name: 3-(2-Aminoethyl)-5-((4-ethoxyphenyl)methylene)-2,4-thiazolidinedione, hydrochloride

-

Synonyms: ERK Inhibitor, Compound 76

-

CAS Number: 1049738-54-6[1]

Chemical Structure:

Mechanism of Action

This compound functions as a non-ATP-competitive inhibitor of ERK2.[5] It binds to a region near the substrate docking domain, also known as the D-recruitment site (DRS), on the ERK2 protein.[6] This binding event allosterically hinders the interaction of ERK2 with its downstream substrates that possess a D-domain, such as Ribosomal S6 Kinase 1 (Rsk-1) and ETS-like transcription factor 1 (Elk-1).[1][6]

Crucially, this compound does not inhibit the intrinsic catalytic activity of ERK2, nor does it prevent the phosphorylation and activation of ERK2 by its upstream activator, MEK1/2.[1][2] This targeted disruption of substrate recognition provides a selective mode of inhibition, focusing on the downstream signaling events mediated by specific ERK2 substrates.

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity and Inhibitory Activity

| Parameter | Target | Value | Assay Type | Reference |

| Kd | ERK2 | 5 µM | Fluorescence Quenching | [1][2] |

Table 2: Anti-proliferative Activity (IC50)

| Cell Line | Cancer Type | IC50 | Reference |

| HeLa | Cervical Cancer | 15-20 µM | [2] |

| A549 | Lung Carcinoma | 25 µM | [2] |

| SUM-159 | Breast Cancer (ER-negative) | Not specified | [2] |

| HT1080 | Fibrosarcoma | Not specified | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

In Silico Screening for ERK2 Docking Domain Inhibitors

The identification of this compound (Compound 76) was facilitated by a computer-aided drug design approach targeting a polar cleft within the D-recruitment site of unphosphorylated ERK2.

-

Software: DOCK 4.0

-

Target Structure: Crystal structure of unphosphorylated ERK2.

-

Screening Library: A database of over 800,000 commercially available small molecules.

-

Methodology:

-

A virtual screen was performed to identify compounds with the potential to bind to a polar cleft between the common docking (CD) domain and the ED (Glu-Asp) site of the ERK2 D-recruitment site.

-

Compounds were scored based on their predicted binding energy and steric complementarity to the target site.

-

A subset of high-scoring compounds was selected for biological evaluation.

-

Fluorescence Quenching Assay for ERK2 Binding

This assay measures the direct binding of a compound to ERK2 by monitoring changes in the intrinsic tryptophan fluorescence of the protein.

-

Instrumentation: Spectrofluorometer

-

Reagents:

-

Recombinant human ERK2 protein

-

This compound (or other test compounds) dissolved in DMSO

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

-

-

Methodology:

-

A solution of ERK2 (typically 0.5-1 µM) in assay buffer is placed in a quartz cuvette.

-

The intrinsic tryptophan fluorescence is excited at 295 nm, and the emission spectrum is recorded from 300 to 400 nm.

-

Aliquots of a concentrated stock solution of this compound are titrated into the ERK2 solution.

-

After each addition, the solution is allowed to equilibrate, and the fluorescence emission spectrum is recorded.

-

The decrease in fluorescence intensity at the emission maximum (around 340 nm) is plotted against the concentration of this compound.

-

The dissociation constant (Kd) is calculated by fitting the binding curve to a suitable model (e.g., a one-site binding model).

-

In Vitro Kinase Assay for Substrate Phosphorylation

This assay determines the effect of this compound on the ability of active ERK2 to phosphorylate its substrates, Rsk-1 and Elk-1.

-

Reagents:

-

Active recombinant ERK2

-

Recombinant Rsk-1 or Elk-1 substrate

-

MEK1 (for ERK2 activation, if starting with inactive ERK2)

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP)

-

This compound dissolved in DMSO

-

-

Methodology:

-

Active ERK2 is incubated with the substrate (Rsk-1 or Elk-1) in the kinase assay buffer.

-

This compound or DMSO (vehicle control) is added to the reaction mixture at various concentrations.

-

The kinase reaction is initiated by the addition of [γ-³²P]ATP.

-

The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at 30°C.

-

The reaction is terminated by adding SDS-PAGE loading buffer.

-

The samples are resolved by SDS-PAGE.

-

The gel is dried, and the incorporation of ³²P into the substrate is visualized and quantified by autoradiography and densitometry.

-

Cell Proliferation Assay

This assay evaluates the effect of this compound on the growth of cancer cell lines.

-

Cell Lines: HeLa, A549, SUM-159, HT1080

-

Reagents:

-

Complete cell culture medium

-

This compound

-

A reagent for quantifying cell viability (e.g., MTT, WST-1, or CellTiter-Glo®)

-

-

Methodology:

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.

-

The cells are incubated for a specified period (e.g., 72 hours).

-

The cell viability reagent is added to each well according to the manufacturer's instructions.

-

The absorbance or luminescence is measured using a plate reader.

-

The results are expressed as a percentage of the vehicle-treated control, and the IC₅₀ value is calculated from the dose-response curve.

-

Western Blot Analysis of ERK Pathway Signaling

This technique is used to assess the phosphorylation status of key proteins in the ERK signaling pathway in cells treated with this compound.

-

Cell Lines: HeLa or other relevant cell lines.

-

Reagents:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies against:

-

Phospho-ERK1/2 (Thr202/Tyr204)

-

Total ERK1/2

-

Phospho-Rsk-1 (e.g., Thr573)

-

Total Rsk-1

-

Phospho-Elk-1 (e.g., Ser383)

-

Total Elk-1

-

A loading control (e.g., β-actin or GAPDH)

-

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Methodology:

-

Cells are treated with this compound or DMSO for the desired time.

-

Cells are lysed, and the protein concentration of the lysates is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with the primary antibody overnight at 4°C.

-

The membrane is washed and incubated with the appropriate HRP-conjugated secondary antibody.

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

The band intensities are quantified using densitometry software.

-

Signaling Pathway Perturbation

This compound selectively inhibits the downstream signaling of ERK2 by preventing the phosphorylation of its substrates. This leads to the inhibition of cellular processes that are dependent on these specific substrate-mediated pathways, such as cell proliferation.

Conclusion

This compound (Compound 76) is a valuable research tool for studying the specific roles of ERK2-mediated substrate phosphorylation in various cellular processes. Its non-ATP competitive mechanism of action, which targets the substrate docking domain, provides a unique approach to modulating the MAPK/ERK pathway. This technical guide has summarized the key chemical and biological properties of this compound and provided detailed experimental protocols to facilitate its use in research and drug discovery. The selectivity of this compound for disrupting protein-protein interactions rather than catalytic activity highlights a promising strategy for the development of next-generation kinase inhibitors with potentially improved therapeutic windows. Further studies to define its broader selectivity profile and in vivo efficacy are warranted to fully assess its therapeutic potential.

References

- 1. US9115122B2 - Non-ATP dependent inhibitors of extracellular signal-regulated kinase (ERK) - Google Patents [patents.google.com]

- 2. d-nb.info [d-nb.info]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Extracellular Signal-Regulated Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

ERK2-IN-4 target protein

An In-Depth Technical Guide to ERK2: The Core Target of ERK2-IN-4

Extracellular signal-regulated kinase 2 (ERK2), also known as Mitogen-activated protein kinase 1 (MAPK1), is a serine/threonine protein kinase that plays a central role in cellular signaling.[1][2] As a key component of the MAPK/ERK pathway, ERK2 is involved in the transduction of signals from a wide array of extracellular stimuli, such as growth factors and cytokines, to the nucleus, ultimately regulating fundamental cellular processes including proliferation, differentiation, survival, and migration.[1][3][4] Dysregulation of the ERK pathway is a hallmark of numerous diseases, particularly cancer, making ERK2 a critical target for therapeutic intervention.[2][4]

ERK2 is activated by the dual phosphorylation of specific threonine and tyrosine residues (Thr185 and Tyr187 in human ERK2) within its activation loop by upstream kinases, primarily MEK1 and MEK2.[1][5] Once activated, ERK2 can phosphorylate a vast number of cytoplasmic and nuclear substrates, thereby orchestrating a complex cellular response.[6][7]

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a highly conserved signaling cascade that relays extracellular signals to intracellular targets.[3][4] The canonical activation sequence is as follows:

-

Receptor Tyrosine Kinase (RTK) Activation: The pathway is typically initiated by the binding of a growth factor to its corresponding RTK on the cell surface. This leads to receptor dimerization and autophosphorylation.[4]

-

Ras Activation: The phosphorylated RTK recruits adaptor proteins like GRB2 and the guanine nucleotide exchange factor SOS, which in turn activate the small GTPase Ras by promoting the exchange of GDP for GTP.[4]

-

Raf Kinase Activation: Activated Ras recruits and activates Raf kinases (A-Raf, B-Raf, or c-Raf), which are MAP kinase kinase kinases (MAP3Ks).[2][4]

-

MEK Kinase Activation: Raf then phosphorylates and activates MEK1 and MEK2, which are MAP kinase kinases (MAP2Ks or MKKs).[2][4]

-

ERK Activation: Finally, activated MEK1/2 phosphorylate ERK1 and ERK2 on their conserved Thr-Glu-Tyr (TEY) motif, leading to their activation.[8] Activated ERK can then phosphorylate a multitude of downstream targets.[6]

ERK2 Structure and Substrate Recognition

Human ERK2 is a 360-amino acid protein with a molecular weight of approximately 42 kDa.[1] Like other kinases, it has a two-lobed structure. The smaller N-terminal lobe is primarily composed of β-sheets and is involved in ATP binding, while the larger C-terminal lobe is mainly α-helical and contains the substrate-binding and catalytic residues.[9]

ERK2 recognizes its substrates through specific docking sites that are distinct from the active site. This provides a mechanism for achieving substrate specificity. The two main docking sites on ERK2 are:

-

Common Docking (CD/ED) Domain: This site recognizes substrates containing a D-domain or DEJL motif (Docking site for ERK and JNK, LXL).[10][11]

-

F-site Recruitment Site (FRS): This site binds to substrates with an F-site or DEF motif (Docking site for ERK, FXF).[10][11]

The interaction between these docking sites and the corresponding motifs on substrate proteins is crucial for efficient phosphorylation.[12]

Quantitative Data

Binding Affinity of ERK2 with Substrates

The binding affinity of ERK2 for its substrates can be quantified by the dissociation constant (KD), with lower values indicating a stronger interaction. These interactions are often measured using techniques like Surface Plasmon Resonance (SPR).[10]

| Substrate | Docking Motifs | KD (μM) | Reference |

| ELK-1 | DEF and DEJL | 0.25 | [10][11] |

| RSK-1 | DEJL | 0.15 | [10][11] |

| c-Fos | DEF | 0.97 | [10][11] |

Table 1: Steady-state binding affinities of unphosphorylated ERK2 with various substrates.

Potency of Known ERK2 Inhibitors

The potency of ERK2 inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce ERK2 activity by 50%.

| Inhibitor | Target(s) | IC50 for ERK2 (nM) | Reference |

| Ulixertinib (BVD-523) | ERK1/2 | <0.3 | [13] |

| SCH772984 | ERK1/2 | 1 | [5][13] |

| Ravoxertinib (GDC-0994) | ERK1/2 | 0.3 | [13] |

| Temuterkib (LY3214996) | ERK1/2 | 5 | [13] |

| MK-8353 | ERK1/2 | 8.8 | [13] |

| FR180204 | ERK1/2 | 140 | [13] |

| Magnolin | ERK1/2 | 16.5 | [13] |

Table 2: IC50 values of selected small molecule inhibitors against ERK2.

Experimental Protocols

Western Blot Analysis of Phospho-ERK (p-ERK)

This is a standard method to assess the activation state of ERK in cell lysates.[14]

-

Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. If necessary, serum-starve cells to reduce basal p-ERK levels. Treat cells with the test compound (e.g., an ERK inhibitor) for the desired time.[14]

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant.[14]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[15]

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[16]

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-phospho-ERK1/2 Thr202/Tyr204) overnight at 4°C.[14]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.[17]

-

Stripping and Re-probing: To normalize for protein loading, the membrane is stripped of the p-ERK antibodies and re-probed with an antibody for total ERK1/2.[14][17]

-

Densitometry: Quantify the band intensities. The p-ERK signal is normalized to the total ERK signal for each sample.[17]

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of purified ERK2 and the effect of inhibitors.[15]

-

Reaction Setup: In a microplate well, prepare a reaction mixture containing:

-

Initiation: Start the reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system where ADP production is measured).[19]

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C or room temperature) for a set period (e.g., 30-60 minutes).[18]

-

Termination and Detection:

-

Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.[19]

-

Luminescence Assay (e.g., ADP-Glo™): Add a reagent that depletes remaining ATP, then add a detection reagent that converts the ADP produced into a luminescent signal, which is read by a luminometer.[18]

-

-

Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure real-time biomolecular interactions, providing kinetic data (ka, kd) and affinity (KD).[20][21]

-

Chip Preparation: Select a suitable sensor chip (e.g., CM5). The ligand (e.g., a substrate protein) is immobilized on the chip surface, often via amine coupling.[10][21]

-

System Priming: Prime the SPR system with a running buffer (e.g., HEPES-buffered saline with MgCl₂ and a surfactant).[10]

-

Analyte Injection: Inject the analyte (e.g., purified ERK2 protein) at various concentrations over the sensor chip surface at a constant flow rate.[10]

-

Association Phase: Monitor the increase in the SPR signal (measured in Resonance Units, RU) as the analyte binds to the immobilized ligand.[22]

-

Dissociation Phase: Replace the analyte solution with running buffer and monitor the decrease in the SPR signal as the analyte dissociates from the ligand.[22]

-

Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte from the ligand, preparing the surface for the next injection.

-

Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Conclusion

ERK2 is a well-validated and critical target in drug discovery, particularly in oncology. Its central role in the MAPK/ERK signaling pathway, which governs cell fate decisions, underscores the importance of understanding its function, regulation, and interactions. This guide provides a foundational overview of ERK2, including its signaling context, quantitative interaction data, and key experimental methodologies for its study. While the specific inhibitor "this compound" remains uncharacterized in public literature, the principles and protocols outlined here are essential for the evaluation of any compound targeting this pivotal kinase.

References

- 1. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure of extracellular signal-regulated kinase 2 in complex with ATP and ADP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative Analysis of ERK2 Interactions with Substrate Proteins: ROLES FOR KINASE DOCKING DOMAINS AND ACTIVITY IN DETERMINING BINDING AFFINITY - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative analysis of ERK2 interactions with substrate proteins: roles for kinase docking domains and activity in determining binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Examining Docking Interactions on ERK2 with Modular Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. promega.com [promega.com]

- 19. researchgate.net [researchgate.net]

- 20. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 21. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide to the ERK2 Signaling Pathway and its Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular signal-regulated kinase 2 (ERK2), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, is a critical regulator of fundamental cellular processes including proliferation, differentiation, and survival.[1][2][3] Dysregulation of the ERK2 pathway is a hallmark of numerous pathologies, particularly cancer, making it a prime target for therapeutic intervention.[1][3][4] This technical guide provides a comprehensive overview of the ERK2 signaling pathway, its role in disease, and the methodologies used to investigate its function and inhibition. We will focus on the characterization of a representative ATP-competitive ERK2 inhibitor, herein referred to as ERK2-IN-4, to illustrate the experimental approaches used in the discovery and development of novel ERK inhibitors.

The ERK2 Signaling Pathway

The MAPK/ERK pathway is a highly conserved signaling cascade that transduces extracellular signals from the cell surface to the nucleus, culminating in the regulation of gene expression.[4][5] The core of this pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K or MEK), and a MAP kinase (MAPK or ERK).[2][6]

In the canonical pathway, the binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface triggers the activation of the small GTPase Ras.[3][5] Activated Ras then recruits and activates a MAP3K, typically from the Raf family (e.g., c-Raf).[3][7] Raf, in turn, phosphorylates and activates the dual-specificity kinases MEK1 and MEK2.[3][6] Finally, MEK1/2 phosphorylate ERK1 and ERK2 on specific threonine and tyrosine residues (T202/Y204 in ERK1 and T185/Y187 in ERK2), leading to their activation.[6][8]

Activated ERK2 can then phosphorylate a plethora of cytoplasmic and nuclear substrates, including transcription factors such as Elk-1, c-Myc, and c-Fos, thereby modulating gene expression and driving cellular responses.[9][10]

Mechanism of Action of this compound

This compound is a hypothetical, potent, and selective small molecule inhibitor of ERK2. As an ATP-competitive inhibitor, this compound binds to the ATP-binding pocket of ERK2, preventing the binding of ATP and subsequent phosphorylation of its substrates.[1] This mode of inhibition effectively blocks the downstream signaling events that are dependent on ERK2 activity.[1]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound, representing typical values obtained during the characterization of a potent and selective ERK2 inhibitor.

Table 1: Biochemical Activity of this compound

| Parameter | Value | Description |

| ERK2 IC50 | 10 nM | Concentration of inhibitor required for 50% inhibition of ERK2 kinase activity in a biochemical assay. |

| ERK1 IC50 | 50 nM | Concentration of inhibitor required for 50% inhibition of ERK1 kinase activity, indicating selectivity. |

| p38α IC50 | >10,000 nM | Concentration of inhibitor required for 50% inhibition of p38α kinase, indicating off-target selectivity. |

| JNK1 IC50 | >10,000 nM | Concentration of inhibitor required for 50% inhibition of JNK1 kinase, indicating off-target selectivity. |

| Ki | 2 nM | The inhibition constant, representing the binding affinity of the inhibitor to ERK2. |

Table 2: Cellular Activity of this compound in A375 (BRAF V600E) Cells

| Parameter | Value | Description |

| p-RSK EC50 | 100 nM | Concentration of inhibitor required for 50% reduction of phosphorylated RSK (a direct ERK2 substrate) in a cellular context. |

| Cell Proliferation GI50 | 200 nM | Concentration of inhibitor required for 50% inhibition of cell growth. |

| Apoptosis Induction | Concentration-dependent increase | Induction of programmed cell death at higher concentrations of the inhibitor. |

Table 3: In Vivo Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Route |

| T1/2 (half-life) | 4 hours | Intravenous |

| Cmax (max concentration) | 2 µM | Oral (10 mg/kg) |

| Bioavailability (F%) | 30% | Oral |

Experimental Protocols

Biochemical Kinase Assay

Objective: To determine the in vitro potency (IC50) of this compound against ERK2 and other kinases for selectivity profiling.

Methodology: A common method is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[7][9]

-

Reaction Setup: A reaction mixture is prepared containing recombinant active ERK2 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[9]

-

Inhibitor Addition: Serial dilutions of this compound (typically in DMSO, final concentration ≤1%) are added to the reaction mixture.

-

Incubation: The reaction is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for the kinase reaction to proceed.

-

ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second detection reagent is then added to convert the generated ADP into ATP, which is subsequently used by a luciferase to produce a luminescent signal.

-

Data Analysis: The luminescence is measured using a microplate reader. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phospho-ERK Assay

Objective: To determine the cellular potency of this compound by measuring the inhibition of ERK2 substrate phosphorylation in a cellular context.

Methodology: A cell-based ELISA is a common method for this purpose.[8]

-

Cell Culture: Cells (e.g., A375) are seeded in 96-well plates and cultured overnight.

-

Serum Starvation: Cells are serum-starved for a period (e.g., 4-24 hours) to reduce basal ERK activity.

-

Inhibitor Treatment: Cells are pre-treated with serial dilutions of this compound for a defined time (e.g., 1-2 hours).

-

Stimulation: Cells are stimulated with a growth factor (e.g., EGF or PMA) to activate the ERK pathway.

-

Fixation and Permeabilization: Cells are fixed (e.g., with formaldehyde) and permeabilized (e.g., with Triton X-100) in the wells.

-

Immunostaining: Cells are incubated with a primary antibody specific for the phosphorylated form of an ERK substrate (e.g., phospho-RSK). This is followed by incubation with a fluorochrome-conjugated secondary antibody.

-

Imaging and Analysis: The fluorescence intensity is measured using a high-content imaging system or a microplate reader. The EC50 value is calculated from the dose-response curve.

In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Methodology: A common model is the use of human tumor xenografts in immunocompromised mice.

-

Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously implanted with human cancer cells (e.g., A375).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into vehicle control and treatment groups. This compound is administered (e.g., orally or intraperitoneally) at a defined dose and schedule.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a defined treatment period.

-

Analysis: Tumor growth inhibition (TGI) is calculated. Tumors may be excised for pharmacodynamic (e.g., Western blot for p-ERK) and histological analysis.

Conclusion

The ERK2 signaling pathway remains a compelling target for the development of novel therapeutics, particularly in oncology. A thorough understanding of the pathway's intricacies and the application of a robust suite of biochemical, cellular, and in vivo assays are essential for the successful discovery and development of potent and selective ERK2 inhibitors like the illustrative this compound. This guide provides a foundational framework for researchers and drug developers engaged in this critical area of research.

References

- 1. What are ERK2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. ERK1 and ERK2 Map Kinases: Specific Roles or Functional Redundancy? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. anygenes.com [anygenes.com]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 6. Frontiers | ERK1 and ERK2 Map Kinases: Specific Roles or Functional Redundancy? [frontiersin.org]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. promega.com [promega.com]

- 10. Extracellular signal-regulated kinases - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Binding Affinity of Inhibitors to ERK2

Disclaimer: As of November 2025, a thorough search of publicly available scientific literature, patent databases, and commercial supplier information did not yield specific quantitative binding affinity data (such as IC50, Ki, or Kd values) for a compound explicitly identified as "ERK2-IN-4". Therefore, this guide provides a comprehensive framework for understanding and determining the binding affinity of inhibitors to Extracellular signal-regulated kinase 2 (ERK2), utilizing data from well-characterized ERK2 inhibitors as illustrative examples. The methodologies and pathways described are standard within the field and are directly applicable to the study of novel compounds like this compound.

Introduction to ERK2 and Its Inhibition

Extracellular signal-regulated kinase 2 (ERK2), also known as mitogen-activated protein kinase 1 (MAPK1), is a serine/threonine kinase that plays a pivotal role in the RAS-RAF-MEK-ERK signaling cascade. This pathway is fundamental in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and motility. Dysregulation of the ERK pathway is a hallmark of many human cancers, making ERK2 a critical target for therapeutic intervention.

The development of small molecule inhibitors targeting ERK2 is a key strategy in oncology drug discovery. These inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates. The binding affinity of an inhibitor to ERK2 is a critical parameter that dictates its potency and is a primary focus of preclinical characterization.

Quantitative Binding Affinity of Representative ERK2 Inhibitors

The binding affinity of an inhibitor is quantified by several metrics, including the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the dissociation constant (Kd). The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50% under specific assay conditions. The Ki is a measure of the intrinsic binding affinity of the inhibitor to the enzyme, while the Kd quantifies the equilibrium between the inhibitor-enzyme complex and its dissociated components.

Below is a summary of publicly available binding affinity data for several well-characterized ERK2 inhibitors. This data serves as a benchmark for the potencies that can be expected from effective ERK2 inhibitors.

| Compound Name | Assay Type | Target | IC50 (nM) | Ki (nM) | Reference |

| SCH772984 | Biochemical Assay | ERK2 | 1 | - | [1] |

| Ulixertinib (BVD-523) | Biochemical Assay | ERK2 | <0.3 | - | [2] |

| Ravoxertinib (GDC-0994) | Biochemical Assay | ERK2 | 0.3 | - | [2] |

| Temuterkib (LY3214996) | Biochemical Assay | ERK2 | 5 | - | [2] |

| MK-8353 (SCH900353) | IMAP Kinase Assay | Activated ERK2 | 8.8 | - | [2] |

| VX-11e | Biochemical Assay | ERK2 | 15 | <2 | [2] |

| Magnolin | Biochemical Assay | ERK2 | 16.5 | - | [2] |

| FR 180204 | Biochemical Assay | ERK2 | - | 140 | [2] |

Experimental Protocols for Determining Binding Affinity

The determination of an inhibitor's binding affinity for ERK2 involves a variety of biochemical and cell-based assays. The choice of assay depends on the specific information required, such as whether to measure direct binding or enzymatic inhibition.

Biochemical Kinase Assays

Biochemical assays directly measure the enzymatic activity of purified ERK2 in the presence of an inhibitor. These assays are crucial for determining the IC50 and for mechanistic studies.

3.1.1. Radiometric Kinase Assay

This is a classic and highly sensitive method to measure kinase activity.

-

Principle: This assay measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate by ERK2. A decrease in substrate phosphorylation in the presence of an inhibitor indicates its potency.

-

Materials:

-

Purified, active recombinant human ERK2.

-

Myelin Basic Protein (MBP) or a specific peptide substrate.

-

[γ-³²P]ATP or [γ-³³P]ATP.

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

-

Test inhibitor (e.g., this compound) at various concentrations.

-

P81 phosphocellulose paper or similar capture membrane.

-

Phosphoric acid for washing.

-

Scintillation counter.

-

-

Protocol:

-

Prepare a reaction mixture containing the kinase buffer, substrate, and the test inhibitor at various dilutions.

-

Add purified active ERK2 to the reaction mixture and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for a specific time (e.g., 20-30 minutes) at 30°C. The reaction time should be within the linear range of the assay.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

3.1.2. Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This is a high-throughput, non-radioactive method for measuring kinase activity.

-

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay involves two steps: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used to generate a luminescent signal with a luciferase/luciferin reaction.

-

Materials:

-

Purified, active recombinant human ERK2.

-

Substrate (e.g., MBP).

-

ATP.

-

Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).[3]

-

Test inhibitor at various concentrations.

-

ADP-Glo™ Reagent and Kinase Detection Reagent.

-

Luminometer.

-

-

Protocol:

-

Set up the kinase reaction in a multi-well plate with kinase buffer, ERK2, substrate, and varying concentrations of the inhibitor.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).[3]

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3]

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[3]

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition and plot against the inhibitor concentration to determine the IC50.

-

Cell-Based Assays

Cell-based assays measure the effect of an inhibitor on ERK2 activity within a cellular context, providing insights into its cell permeability and efficacy in a more physiologically relevant environment.

3.2.1. In-Cell Western™ Assay

This is a quantitative immunofluorescence-based assay performed in multi-well plates.

-

Principle: This assay measures the levels of phosphorylated ERK (p-ERK) in cells. Cells are treated with a stimulant (e.g., EGF) to activate the ERK pathway in the presence or absence of the inhibitor. The levels of p-ERK and total ERK are then quantified using specific primary antibodies and fluorescently labeled secondary antibodies.

-

Materials:

-

A suitable cell line (e.g., HeLa, A431).

-

Cell culture medium and serum.

-

Stimulant (e.g., Epidermal Growth Factor - EGF).

-

Test inhibitor.

-

Fixing solution (e.g., paraformaldehyde).

-

Permeabilization buffer (e.g., Triton X-100 in PBS).

-

Blocking buffer.

-

Primary antibodies against p-ERK1/2 and total ERK1/2.

-

Fluorescently labeled secondary antibodies (e.g., IRDye®).

-

An imaging system capable of detecting the fluorescent signals (e.g., LI-COR Odyssey).

-

-

Protocol:

-

Seed cells in a 96-well or 384-well plate and grow to the desired confluency.

-

Serum-starve the cells to reduce basal ERK activity.

-

Pre-incubate the cells with various concentrations of the test inhibitor.

-

Stimulate the cells with a known activator of the ERK pathway (e.g., EGF) for a short period (e.g., 5-10 minutes).

-

Fix and permeabilize the cells.

-

Block non-specific antibody binding.

-

Incubate with primary antibodies against p-ERK and total ERK.

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Acquire images and quantify the fluorescent signals for both p-ERK and total ERK.

-

Normalize the p-ERK signal to the total ERK signal and plot the percentage of inhibition against the inhibitor concentration to determine the cellular IC50.

-

Visualizations

ERK Signaling Pathway

The following diagram illustrates the canonical ERK signaling pathway, highlighting the point of intervention for an ERK2 inhibitor.

Caption: The ERK/MAPK signaling cascade.

Experimental Workflow for Determining Inhibitor Binding Affinity

The following diagram outlines a typical workflow for characterizing a novel ERK2 inhibitor.

Caption: Workflow for ERK2 inhibitor characterization.

Conclusion

While specific binding affinity data for "this compound" is not publicly available, this guide provides a comprehensive overview of the principles and methods used to characterize inhibitors of ERK2. The provided protocols for biochemical and cell-based assays, along with the illustrative data for known inhibitors, offer a robust framework for researchers and drug development professionals to assess the binding affinity and potency of novel compounds targeting this critical cancer-related kinase. The successful development of potent and selective ERK2 inhibitors holds significant promise for advancing cancer therapy.

References

An In-depth Technical Guide on the Downstream Effects of ERK2 Inhibition

Disclaimer: As of November 2025, publicly available scientific literature does not contain specific information regarding a compound designated "ERK2-IN-4". Therefore, this technical guide will provide a comprehensive overview of the expected downstream effects of a potent and selective ERK2 inhibitor, drawing upon established knowledge of the ERK/MAPK signaling pathway and data from well-characterized exemplary ERK2 inhibitors. The quantitative data and experimental protocols presented are representative of those used to characterize such compounds.

Introduction

Extracellular signal-regulated kinase 2 (ERK2), also known as mitogen-activated protein kinase 1 (MAPK1), is a critical serine/threonine kinase that functions as a terminal node in the highly conserved Ras-Raf-MEK-ERK signaling cascade.[1][2] This pathway transduces extracellular signals from growth factors, cytokines, and other stimuli to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and migration.[1][2] Dysregulation of the ERK/MAPK pathway is a hallmark of many human cancers, making ERK2 a compelling therapeutic target for drug development.[1][3]

This guide details the anticipated downstream molecular and cellular consequences of ERK2 inhibition by a selective small molecule inhibitor. It is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the ERK signaling pathway.

The ERK/MAPK Signaling Pathway

The canonical ERK/MAPK pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, leading to the recruitment and activation of the small GTPase Ras.[1][3] Activated Ras then recruits and activates Raf kinases (A-Raf, B-Raf, C-Raf), which in turn phosphorylate and activate MEK1 and MEK2 (MAPK/ERK kinases).[1][3] MEK1/2 are dual-specificity kinases that phosphorylate ERK1 and ERK2 on specific threonine and tyrosine residues within their activation loop, leading to their full activation.[2]

Activated ERK2 can then phosphorylate a plethora of substrates in both the cytoplasm and the nucleus.[4][5] In the cytoplasm, ERK2 targets include other kinases, cytoskeletal proteins, and signaling adaptors. Upon translocation to the nucleus, ERK2 phosphorylates and regulates the activity of numerous transcription factors, thereby modulating gene expression programs that drive cellular responses.[2][4]

Downstream Effects of ERK2 Inhibition

Inhibition of ERK2 is expected to have profound effects on cellular signaling and function. These effects can be broadly categorized into direct inhibition of substrate phosphorylation and subsequent changes in cellular processes.

The most immediate downstream effect of an ERK2 inhibitor is the reduction in the phosphorylation of its direct substrates. These substrates are numerous and diverse, playing roles in various cellular compartments.

-

Nuclear Substrates: Activated ERK2 translocates to the nucleus and phosphorylates a host of transcription factors, including members of the E-twenty six (ETS) family (e.g., Elk-1), AP-1 components (c-Fos, c-Jun), and c-Myc.[1][6] Inhibition of ERK2 would therefore lead to a decrease in the phosphorylation of these key regulators of gene expression.

-

Cytoplasmic Substrates: In the cytoplasm, ERK2 phosphorylates and activates other kinases, such as p90 ribosomal S6 kinase (RSK).[5] It also targets cytoskeletal proteins and other signaling molecules. An ERK2 inhibitor would block these phosphorylation events, impacting signaling crosstalk and cellular architecture.

Table 1: Representative Quantitative Data for an Exemplary ERK2 Inhibitor on Substrate Phosphorylation

| Substrate | Assay Type | Cell Line | Stimulant | Inhibitor IC₅₀ (nM) |

| p-ERK2 (T185/Y187) | In-Cell Western | HeLa | EGF (100 ng/mL) | 15 |

| p-RSK1 (S380) | Western Blot | A375 | PMA (100 nM) | 25 |

| p-Elk-1 (S383) | ELISA | HCT116 | FGF (50 ng/mL) | 30 |

| p-c-Fos (S374) | AlphaScreen | MCF7 | Serum (10%) | 45 |

By preventing the activation of key transcription factors, ERK2 inhibition leads to significant changes in gene expression. The set of affected genes is cell-type and context-dependent but generally includes genes involved in cell cycle progression, proliferation, and survival.

-

Downregulation of Pro-proliferative Genes: ERK2 activity is crucial for the expression of genes that drive the cell cycle, such as Cyclin D1. Inhibition of ERK2 is expected to lead to a decrease in the mRNA and protein levels of these genes.

-

Induction of Apoptotic Genes: In some contexts, sustained ERK signaling can promote survival. Inhibition of this pathway can tip the balance towards apoptosis through the regulation of pro- and anti-apoptotic genes. For instance, under metabolic stress, ERK2 can regulate the expression of pro-apoptotic factors like Bid and TRB3.[7]

Table 2: Representative Quantitative Data for an Exemplary ERK2 Inhibitor on Gene Expression

| Gene | Assay Type | Cell Line | Treatment Duration | Fold Change (mRNA) |

| CCND1 (Cyclin D1) | qRT-PCR | SW620 | 24 hours | -3.5 |

| FOS | qRT-PCR | A549 | 6 hours | -5.2 |

| DUSP6 | qRT-PCR | HeLa | 12 hours | -4.8 |

| BID | qRT-PCR | HEK293 (low glucose) | 48 hours | -2.1 |

The molecular changes induced by ERK2 inhibition ultimately manifest as observable cellular phenotypes.

-

Inhibition of Cell Proliferation: As a key regulator of cell cycle progression, inhibition of ERK2 is expected to lead to a potent anti-proliferative effect in cancer cell lines that are dependent on the MAPK pathway.

-

Induction of Apoptosis: In sensitive cell lines, blocking the pro-survival signals mediated by ERK2 can lead to programmed cell death.

-

Cell Cycle Arrest: Inhibition of ERK2 can cause cells to arrest at the G1/S checkpoint of the cell cycle, preventing entry into the DNA synthesis phase.

Table 3: Representative Quantitative Data for an Exemplary ERK2 Inhibitor on Cellular Phenotypes

| Phenotype | Assay Type | Cell Line | Inhibitor GI₅₀ (nM) |

| Proliferation | CellTiter-Glo | A375 | 50 |

| Proliferation | IncuCyte | HCT116 | 75 |

| Apoptosis | Caspase-Glo 3/7 | Colo205 | 150 (EC₅₀) |

| Cell Cycle Arrest | Flow Cytometry (PI) | HT-29 | G1 arrest at 100 nM |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the downstream effects of an ERK2 inhibitor. Below are protocols for key experiments.

This assay provides a quantitative measure of the phosphorylation of ERK2 within cells in a high-throughput format.

-

Cell Plating: Seed cells (e.g., HeLa) in a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours.

-

Serum Starvation: Once confluent, aspirate the growth medium and replace it with a serum-free medium for 16-24 hours to reduce basal ERK phosphorylation.

-

Inhibitor Treatment: Add the ERK2 inhibitor at various concentrations to the wells and incubate for 1-2 hours at 37°C.

-

Stimulation: Add a stimulant such as Epidermal Growth Factor (EGF) to a final concentration of 100 ng/mL and incubate for 10 minutes at 37°C.

-

Fixation and Permeabilization: Aspirate the medium and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature. Wash with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.

-

Blocking: Block non-specific binding with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against phospho-ERK1/2 (e.g., rabbit anti-p-ERK) and a normalization protein (e.g., mouse anti-total ERK or anti-tubulin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse) for 1 hour at room temperature in the dark.

-

Imaging and Analysis: Wash the plate and scan on an infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity for both channels and normalize the phospho-ERK signal to the total protein signal.

This protocol is used to measure changes in the mRNA levels of ERK2 target genes.

-

Cell Treatment: Plate and treat cells with the ERK2 inhibitor and/or stimulant for the desired duration as described for the In-Cell Western assay.

-

RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

qRT-PCR: Set up the qRT-PCR reaction using a SYBR Green or TaqMan-based master mix, the synthesized cDNA, and primers specific for the target gene (e.g., CCND1) and a housekeeping gene (e.g., GAPDH or ACTB).

-

Data Analysis: Run the reaction on a real-time PCR instrument. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

This luminescent cell viability assay quantifies ATP, which is an indicator of metabolically active cells.

-

Cell Plating: Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) and allow them to attach overnight.

-

Inhibitor Treatment: Add the ERK2 inhibitor at a range of concentrations in a final volume of 100 µL per well.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

-

Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

-

Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record the luminescence using a plate-reading luminometer.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and determine the GI₅₀ (concentration that causes 50% growth inhibition) using non-linear regression analysis.

Conclusion

Inhibition of ERK2 represents a promising therapeutic strategy for cancers driven by the MAPK pathway. A thorough understanding of the downstream effects of ERK2 inhibitors is essential for their preclinical and clinical development. This guide has outlined the key molecular and cellular consequences of ERK2 inhibition, providing a framework for the types of data and experimental approaches required to characterize a novel ERK2 inhibitor. While specific data for "this compound" is not currently available, the principles and methodologies described herein are broadly applicable to the investigation of any compound targeting this critical signaling node. Future studies on specific ERK2 inhibitors will undoubtedly further refine our understanding of the intricate roles of ERK2 in health and disease.

References

- 1. anygenes.com [anygenes.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. A guide to ERK dynamics, part 2: downstream decoding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ERK1/2 in immune signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. ERK2 mediates metabolic stress response to regulate cell fate - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ERK2 Inhibition in the MAPK Pathway: A Technical Guide on SCH772984

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Extracellular signal-regulated kinase 2 (ERK2) is a key downstream node in this cascade. This technical guide provides an in-depth overview of the role of ERK2 inhibition in the MAPK pathway, with a focus on the potent and selective inhibitor, SCH772984. We will delve into its mechanism of action, present its quantitative biochemical and cellular data, detail relevant experimental protocols, and provide visual representations of the signaling pathway and experimental workflows.

The MAPK/ERK Signaling Cascade

The MAPK/ERK pathway is a highly conserved signaling cascade that transduces extracellular signals from growth factors and mitogens to the nucleus, culminating in the regulation of gene expression.[1] The canonical pathway consists of a three-tiered kinase cascade: a MAP Kinase Kinase Kinase (MAP3K), typically a member of the RAF family; a MAP Kinase Kinase (MAP2K), MEK1 or MEK2; and a MAP Kinase (MAPK), ERK1 or ERK2.[2]

Upon activation by upstream signals, such as through RAS GTPases, RAF phosphorylates and activates MEK1/2. Activated MEK1/2, in turn, dually phosphorylates ERK1/2 on threonine and tyrosine residues within a conserved T-E-Y motif in their activation loop.[3] This phosphorylation event induces a conformational change in ERK, leading to its activation. Activated ERK can then phosphorylate a plethora of cytoplasmic and nuclear substrates, including transcription factors, protein kinases, and cytoskeletal proteins, thereby orchestrating a complex cellular response.[1] Given its central role, aberrant activation of the ERK pathway is a major driver in many cancers, often due to mutations in upstream components like BRAF and RAS.[4]

SCH772984: A Potent and Selective ERK1/2 Inhibitor

Direct inhibition of ERK1/2 presents a promising therapeutic strategy for cancers harboring mutations in the MAPK pathway, particularly in overcoming resistance to upstream inhibitors like those targeting RAF and MEK.[5] SCH772984 is a novel and highly potent small-molecule inhibitor of both ERK1 and ERK2.[2][6][7]

Mechanism of Action